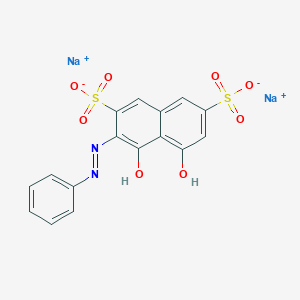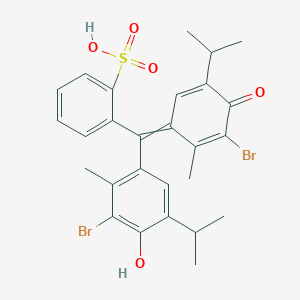
Chromotrope 2R
Vue d'ensemble
Description
Chromotrope 2R is used for staining microsporidia in body fluids and stool samples. It is also used in modified Gomori’s trichrome staining. This compound has a high affinity for phospholipids and is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples .
Synthesis Analysis
A spectrophotometric method has been proposed for the rapid determination of pipazethate hydrochloride, dextromethorphan hydrobromide, and drotaverine hydrochloride using chromotrope 2B (C2B) and this compound (C2R). The method consists of extracting the formed ion-associates into chloroform .Molecular Structure Analysis
The molecular formula of this compound is C16H10N2Na2O8S2 . It is used as a chromogenic analytical probe for the quantification of proteins. Basic proteins stained red and the peak wavelength red shifts from 501.6 nm to 567 nm .Chemical Reactions Analysis
This compound has been used in the Gomori trichrome staining in osteochondral tissues. It has also been used for the staining of eosinophils in lung sections . A novel molybdovanadophosphoric acid supported kaolin hybrid catalyst has been used for this compound dye degradation in water .Physical And Chemical Properties Analysis
This compound is a dark brown powder . Its molecular weight is 468.37 . The melting point is 198 °C / 388.4 °F .Applications De Recherche Scientifique
Coloration des Microsporidies
Chromotrope 2R est utilisé pour la coloration des microsporidies dans les liquides biologiques et les échantillons de selles. Cette application est cruciale pour le diagnostic et l'étude des infections causées par ces champignons parasites .
Coloration Histologique
En raison de sa forte affinité pour les phospholipides, this compound est utilisé dans les études histologiques pour la coloration des membranes mitochondriales et du réticulum endoplasmique. Cela aide à la visualisation et à l'étude des structures cellulaires .
Quantification des Protéines
This compound sert de sonde analytique chromogène pour la quantification des protéines. Cette application est importante dans divers domaines de la recherche biochimique où la mesure des protéines est essentielle .
Indicateur de Complexométrie
En chimie analytique, this compound est utilisé comme indicateur pour les titrages complexométriques. Il aide à déterminer le point final des titrages en changeant de couleur .
Coloration Cytologique
Ce composé est également utilisé comme colorant en cytologie, qui est l'étude des cellules. La coloration cytologique est essentielle pour examiner les échantillons cellulaires au microscope .
Coloration de Gomori Trichrome
This compound fait partie intégrante de la coloration modifiée de Gomori Trichrome, qui est utilisée pour différencier les fibres musculaires, le collagène et la fibrine dans les échantillons de tissus
Mécanisme D'action
Target of Action
Chromotrope 2R, also known as Acid Red 29, is an azo dye that primarily targets phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.
Mode of Action
This compound interacts with its targets, the phospholipids, by binding to them with high affinity . This interaction is primarily used for staining purposes in histological samples .
Biochemical Pathways
Given its staining properties, it can be inferred that it plays a role in visualizing certain cellular structures and components, particularly those involving phospholipids .
Result of Action
The primary result of this compound’s action is the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This staining allows for the visualization of these cellular structures, which can be crucial in various research and diagnostic applications .
Safety and Hazards
Orientations Futures
Chromotrope 2R has been used in various research studies. For instance, a facile, convenient, and cost-effective vortex-assisted dispersive solid phase micro extraction (VA-D-μ-SPE) was proposed to pre-concentrate this compound dye (C2R) from aqueous media . Another study investigated the electrochemical behaviors of the interaction of this compound (CH2R) with human serum albumin (HSA) using linear sweep voltammetry .
Analyse Biochimique
Biochemical Properties
Chromotrope 2R interacts with various biomolecules, particularly phospholipids . It is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that this compound may interact with proteins and enzymes located in these organelles.
Cellular Effects
This compound has been used in the Gomori trichrome staining in osteochondral tissues . It has also been used for the staining of eosinophils in lung sections . This indicates that this compound can have effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. Its ability to stain certain cellular structures suggests that it may bind to specific biomolecules within these structures. For instance, its high affinity for phospholipids suggests that it may interact with these molecules in the cell membrane .
Temporal Effects in Laboratory Settings
It is known that this compound can be easily degraded under ultraviolet C (UVC) light irradiation .
Metabolic Pathways
Given its high affinity for phospholipids, it may be involved in lipid metabolism .
Transport and Distribution
Its use in staining suggests that it may be transported to and accumulate in certain cellular structures, such as mitochondria and endoplasmic reticulum .
Subcellular Localization
This compound is used for the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that it may localize to these subcellular compartments.
Propriétés
| { "Design of the Synthesis Pathway": "Chromotrope 2R can be synthesized through a multi-step process involving the condensation of various starting materials.", "Starting Materials": [ "2,4-dinitrophenol", "aniline", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "sodium bisulfite", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,4-dinitrophenol is reacted with aniline in the presence of sulfuric acid to form 2,4-diaminophenol.", "Step 2: 2,4-diaminophenol is then acetylated with acetic anhydride to form 2,4-diacetamidophenol.", "Step 3: Sodium nitrite is added to a solution of 2,4-diacetamidophenol in acetic acid to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with sodium bisulfite to form the chromotrope 2R intermediate.", "Step 5: The intermediate is then purified through recrystallization from water and sodium chloride." ] } | |
Numéro CAS |
4197-07-3 |
Formule moléculaire |
C16H12N2NaO8S2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26); |
Clé InChI |
HCONNFRSAKMKII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Autres numéros CAS |
4197-07-3 |
Pictogrammes |
Irritant |
Synonymes |
chromotrope 2R |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Chromotrope 2R?
A1: this compound (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. this compound exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []
Q3: Is this compound stable under various pH conditions?
A: this compound exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []
Q4: What about the compatibility of this compound with different materials?
A: this compound demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []
Q5: How is this compound used in analytical chemistry?
A5: this compound is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:
- Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]
- Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]
- Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []
Q6: Can you elaborate on the use of this compound in biological staining?
A6: this compound is a valuable stain in histological and cytological studies:
- Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]
- Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]
- Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []
Q7: Are there any environmental applications of this compound?
A: While not extensively covered in the provided research, one study explored the influence of gallic acid on this compound oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury](/img/structure/B213090.png)
![(3S,8S,10R,13R,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B213093.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)




![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)



